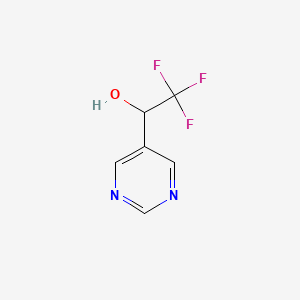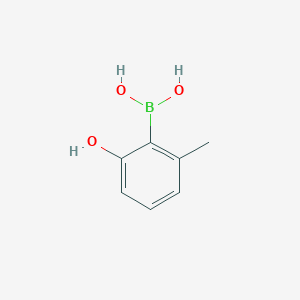
2-Hydroxy-6-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylphenylboronic acid is an organoboron compound with the molecular formula C7H9BO3. It is a derivative of boronic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using boronic esters or borates. For instance, the reaction of 2-hydroxy-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the direct borylation of aromatic compounds using boron reagents under controlled conditions. The process typically requires catalysts such as palladium and specific ligands to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it into corresponding boronic esters.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds formed through cross-coupling.
Scientific Research Applications
2-Hydroxy-6-methylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylphenylboronic acid primarily involves its role as a Lewis acid. It can form complexes with various nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. In these reactions, the boronic acid group interacts with palladium catalysts, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
4-Hydroxyphenylboronic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity.
2-Methylphenylboronic acid: Lacks the hydroxyl group, influencing its chemical behavior.
Uniqueness
2-Hydroxy-6-methylphenylboronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H9BO3 |
|---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(2-hydroxy-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9-11H,1H3 |
InChI Key |
JFVRQJFOBPBETM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


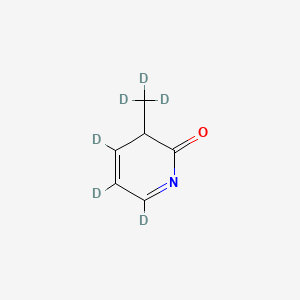
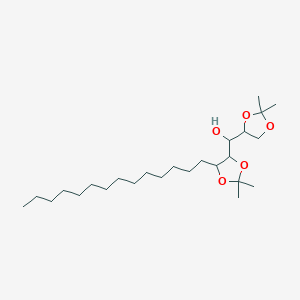
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
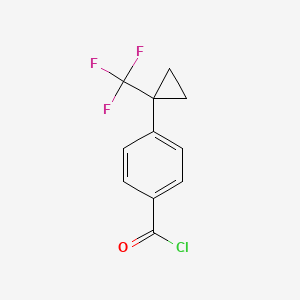
![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)

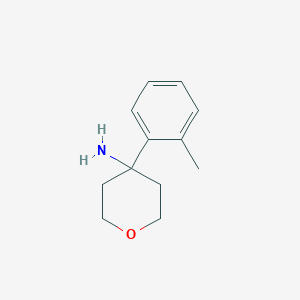

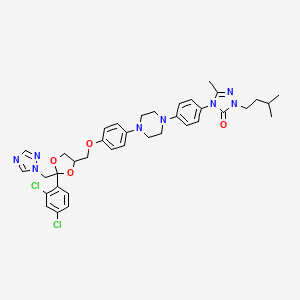

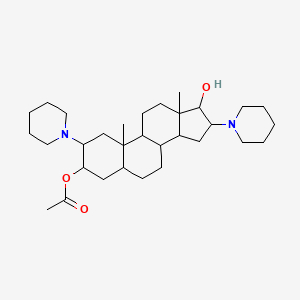
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
